molecular formula C16H21NO4 B12751033 (-)-Befunolol CAS No. 66685-76-5

(-)-Befunolol

Cat. No.: B12751033
CAS No.: 66685-76-5
M. Wt: 291.34 g/mol
InChI Key: ZPQPDBIHYCBNIG-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Befunolol: is a non-selective beta-adrenergic receptor antagonist, commonly known as a beta-blocker. It is primarily used in the treatment of glaucoma and hypertension. The compound works by reducing intraocular pressure and decreasing heart rate, making it effective in managing these conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Befunolol typically involves the reaction of 1-(2-chloroethyl)-2-methylimidazole with 2-(2-hydroxy-3-isopropylaminopropoxy)benzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using similar routes as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: (-)-Befunolol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Halogenation reactions often involve reagents like chlorine or bromine.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, (-)-Befunolol is used as a reference compound in studies involving beta-blockers. Its interactions with various reagents and conditions are studied to understand its chemical properties better.

Biology: In biological research, this compound is used to study the effects of beta-blockers on cellular processes. It helps in understanding how these compounds interact with beta-adrenergic receptors at the cellular level.

Medicine: Medically, this compound is used in the treatment of glaucoma and hypertension. Research focuses on its efficacy, safety, and potential side effects in patients.

Industry: In the pharmaceutical industry, this compound is used in the formulation of medications for glaucoma and hypertension. Its production and quality control are critical areas of research to ensure the availability of high-quality medications.

Mechanism of Action

Molecular Targets and Pathways: (-)-Befunolol exerts its effects by binding to beta-adrenergic receptors, blocking the action of endogenous catecholamines like adrenaline and noradrenaline. This leads to a decrease in heart rate and intraocular pressure. The compound primarily targets beta-1 and beta-2 adrenergic receptors, inhibiting their activity and resulting in the therapeutic effects observed in patients.

Comparison with Similar Compounds

    Propranolol: Another non-selective beta-blocker used for similar indications.

    Timolol: Used in the treatment of glaucoma and hypertension.

    Atenolol: A selective beta-1 blocker used primarily for hypertension.

Uniqueness: (-)-Befunolol is unique in its dual action on both beta-1 and beta-2 adrenergic receptors, making it effective in treating both glaucoma and hypertension. Its specific chemical structure also allows for effective penetration into ocular tissues, enhancing its efficacy in treating glaucoma.

Properties

CAS No.

66685-76-5

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

1-[7-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone

InChI

InChI=1S/C16H21NO4/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14/h4-7,10,13,17,19H,8-9H2,1-3H3/t13-/m0/s1

InChI Key

ZPQPDBIHYCBNIG-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=CC2=C1OC(=C2)C(=O)C)O

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.